Chlorthiophos sulfone
Description
Significance of Chlorthiophos (B166581) Sulfone as a Chemical Entity in Environmental and Biological Systems
The primary significance of Chlorthiophos sulfone lies in its identity as an oxidative metabolite of Chlorthiophos, a non-systemic insecticide and acaricide. nih.govechemi.com In both environmental and biological systems, the parent Chlorthiophos undergoes rapid degradation, leading to the formation of metabolites that include its corresponding sulfoxide (B87167) and sulfone. nih.govechemi.cominvivochem.cn This transformation is a critical aspect of the pesticide's environmental fate.
The formation of this compound is significant because the environmental and toxicological profile of a metabolite can differ from that of the parent compound. Research into organophosphorus pesticides has shown that their environmental transformation products can pose similar or, in some cases, different toxicity risks. researchgate.net Consequently, the presence of this compound in soil, water, or biological tissues is a key consideration for comprehensive environmental risk assessments. europa.eu
The scientific community's recognition of this compound's importance is further demonstrated by its inclusion in multiresidue analytical methods developed for monitoring pesticides in various matrices. scispace.comfda.govacs.org The ability to detect and quantify this specific metabolite is crucial for regulatory bodies and researchers aiming to obtain a complete picture of pesticide residues and their potential impact.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 25900-20-3 biosynth.com |
| Molecular Formula | C₁₁H₁₅Cl₂O₅PS₂ biosynth.comnih.gov |
| Molecular Weight | 393.2 g/mol biosynth.com |
Historical Context of Chlorthiophos and its Oxidative Metabolites in Scientific Literature
The scientific interest in this compound is directly linked to the history of its parent compound. Chlorthiophos was introduced as an insecticide in 1968. echemi.com Following its introduction, research efforts characteristic for organophosphorus compounds began, focusing on its efficacy, mode of action, and metabolic fate.
Early studies on organophosphate metabolism established that these compounds are biotransformed in living organisms and the environment. nih.govechemi.com It was found that plasma and tissue enzymes are responsible for the hydrolysis of these compounds, while oxidative enzymes are also heavily involved in their metabolism. nih.govechemi.cominvivochem.cn For Chlorthiophos specifically, scientific literature from the period noted its rapid degradation in both animals and plants, explicitly identifying the sulfoxide and sulfone as key metabolites. nih.govinvivochem.cn
This discovery shifted some of the research focus from solely tracking the parent molecule to developing a more nuanced understanding that included its primary transformation products. The evolution of analytical chemistry played a crucial role in this process. As techniques like gas-liquid chromatography (GLC) and later, more advanced mass spectrometry methods became more sophisticated, researchers were able to develop methods to detect not only Chlorthiophos but also its oxygen analog, sulfoxide, and sulfone metabolites in various samples. fda.gov This analytical capability cemented the status of this compound as a necessary analyte in the comprehensive study of Chlorthiophos.
Current Research Frontiers and Future Directions for this compound Investigation
Contemporary research involving this compound is largely concentrated in two interconnected areas: advanced analytical methodology and comprehensive environmental risk assessment.
Advanced Analytical Methods: A significant frontier is the continuous development and validation of sophisticated, multiresidue analytical methods. acs.org Modern research employs techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography (GC) to simultaneously quantify hundreds of pesticide residues, including this compound, in complex environmental matrices such as soil. acs.org The goal is to create more robust, efficient, and sensitive methods for routine monitoring and to better understand the co-occurrence of various contaminants.
Environmental Fate and Risk Assessment: There is an increasing emphasis on evaluating the environmental risks posed not just by parent pesticides but by their transformation products as well. researchgate.neteuropa.eu Future investigations are expected to focus more intently on the specific properties of this compound. This includes studies to determine its persistence, mobility, and bioavailability in different environmental compartments. Furthermore, while the general toxicity of organophosphates is well-known, future toxicological studies may seek to delineate the specific biological activity and potential neurotoxicity of this compound itself, as metabolites of other pesticides like chlorpyrifos (B1668852) are known to have different toxicity profiles than the parent compound. nih.gov This data is essential for refining environmental risk assessment models to be more holistic and accurate, ultimately supporting the development of improved management and usage strategies for organophosphorus pesticides. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name | Type |
|---|---|
| Chlorthiophos | Parent Compound (Insecticide, Acaricide) |
| This compound | Metabolite |
| Chlorthiophos sulfoxide | Metabolite |
| Chlorthiophos oxygen analog | Metabolite |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dichloro-4-methylsulfonylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2O5PS2/c1-4-16-19(20,17-5-2)18-10-6-9(13)11(7-8(10)12)21(3,14)15/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRACNRRCIRJDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50948807 | |
| Record name | O-[2,5-Dichloro-4-(methanesulfonyl)phenyl] O,O-diethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25900-20-3 | |
| Record name | Chlorthiophos sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025900203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-[2,5-Dichloro-4-(methanesulfonyl)phenyl] O,O-diethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Chemical Transformations of Chlorthiophos Sulfone
Direct Oxidation Methodologies for Sulfone Precursors
The most direct route to Chlorthiophos (B166581) sulfone involves the oxidation of the sulfur atom in the methylthio (-SCH₃) group of the parent Chlorthiophos molecule to a sulfonyl (-SO₂CH₃) group. This transformation requires careful selection of reagents and conditions to prevent over-oxidation or reaction at other sensitive sites within the molecule, such as the P=S bond or the chlorinated aromatic ring.
Chemoselective Sulfide (B99878) Oxidation to Sulfone
Chemoselectivity is paramount when oxidizing a multifunctional molecule like Chlorthiophos. The goal is to exclusively target the sulfide for a two-step oxidation (sulfide → sulfoxide (B87167) → sulfone) while leaving other functionalities untouched.
Several reagent systems are known for their ability to perform this transformation. Magnesium monoperoxyphthalate (MMPP), particularly when supported on silica (B1680970) gel, is an effective and mild reagent for this purpose. By controlling the stoichiometry, the reaction can be directed to produce either the sulfoxide or the sulfone. scielo.br For the synthesis of Chlorthiophos sulfone, an excess of at least two mole equivalents of MMPP would be employed to ensure complete oxidation from the sulfide to the sulfone. scielo.br The reaction proceeds under mild conditions, often in an aprotic solvent like methylene (B1212753) chloride, which is advantageous for substrates with sensitive groups. scielo.br
Another effective metal-free approach utilizes urea-hydrogen peroxide (UHP) adducts. These solid, stable reagents offer a safe and convenient source of hydrogen peroxide. For instance, urea-2,2-dihydroperoxypropane has been shown to oxidize various sulfides to sulfones under catalyst-free conditions in solvents like THF. mdpi.com The selectivity of such reagents is often high, with electron-donating groups on the aryl ring generally accelerating the reaction rate. mdpi.com Given the electronic nature of the Chlorthiophos precursor, this method presents a viable and environmentally benign pathway.
Catalytic Approaches in Sulfone Synthesis
To enhance reaction rates, yields, and selectivity, various catalytic systems have been developed for the oxidation of sulfides to sulfones. These methods often employ a terminal oxidant, such as hydrogen peroxide (H₂O₂), in conjunction with a metal or organocatalyst.
Tungsten- and Molybdenum-Based Catalysts: Tungsten and molybdenum complexes are well-regarded for their catalytic activity in sulfide oxidations. rsc.orgnih.gov Systems using tungstate (B81510) salts (e.g., Na₂WO₄) or tungsten oxides with H₂O₂ as the oxidant can efficiently drive the reaction to the sulfone stage. nih.govfao.org The active species are typically oxo-peroxo complexes formed in situ. For example, a novel oxo-diperoxo tungsten(VI) complex has demonstrated high catalytic activity for the selective oxidation of sulfides. rsc.org While often used for selective oxidation to sulfoxides, adjusting the reaction conditions and the amount of oxidant can favor the formation of the sulfone. rsc.org Layered double hydroxides containing tungsten anions have also proven to be active catalysts for the oxidation of sulfur compounds with H₂O₂ under mild conditions (40-60 °C). nih.gov
Ruthenium-Based Catalysts: Ruthenium catalysts offer a powerful alternative for the direct oxidation of sulfides to sulfones. A common system involves using a catalytic amount of ruthenium trichloride (B1173362) (RuCl₃) supported on a solid phase like alumina, with a stoichiometric co-oxidant such as sodium metaperiodate (NaIO₄). researchgate.netmdpi.com The periodate (B1199274) regenerates the active high-valent ruthenium oxide species (e.g., RuO₄) in situ, which is the primary oxidizing agent. researchgate.net More advanced systems utilize ruthenium nanoparticles supported on carbon nanotubes (RuCNT), which have shown high efficiency in converting sulfides directly to sulfones without the detection of intermediate sulfoxides. thieme-connect.comrsc.org
Other Catalytic Systems: Titanium-containing zeolites, such as TS-1, are effective catalysts for H₂O₂-based oxidations. While they can be highly selective, the product distribution between sulfoxide and sulfone is often dependent on the substrate's steric properties and the reaction conditions. researchgate.netacs.org Niobium carbide has been noted as a catalyst that efficiently affords sulfones from sulfides using 30% H₂O₂, whereas the related tantalum carbide tends to favor sulfoxide formation. organic-chemistry.org Metal-free systems, such as those using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with H₂O₂, also provide a green and efficient route to sulfones. organic-chemistry.org
Below is a table summarizing various catalytic systems applicable to the synthesis of sulfones from sulfide precursors.
| Catalyst System | Oxidant | Solvent / Conditions | Key Findings & Selectivity |
| Ruthenium/Alumina (Ru/Al₂O₃) | Sodium Metaperiodate (NaIO₄) | Dimethyl Carbonate/Water | Oxidizes a wide variety of aromatic sulfides to sulfones in good to excellent yields under environmentally friendly conditions. researchgate.net |
| Ruthenium Nanoparticles/Carbon Nanotubes (RuCNT) | Sodium Metaperiodate (NaIO₄) | Water/Acetonitrile (B52724) | Highly efficient system for direct oxidation to sulfones; no sulfoxide intermediates detected. thieme-connect.comrsc.org |
| Tungsten-containing Layered Double Hydroxides (W-LDH) | Hydrogen Peroxide (H₂O₂) | Various organic solvents | Active catalysts promoting fast oxidation to sulfones under mild conditions (40-60 °C). Activity depends on the nature of the W-anions. nih.gov |
| Titanium Silicalite-1 (TS-1) | Hydrogen Peroxide (H₂O₂) | Methanol (B129727) | Catalyzes the sequential oxidation of sulfide to sulfoxide and then to sulfone. The final product depends on substrate and conditions. researchgate.netacs.org |
| Niobium Carbide (NbC) | Hydrogen Peroxide (H₂O₂) | Not specified | Efficiently affords the corresponding sulfones, whereas Tantalum Carbide (TaC) favors sulfoxides. Catalyst is recoverable and reusable. organic-chemistry.org |
| 2,2,2-Trifluoroacetophenone (organocatalyst) | Hydrogen Peroxide (H₂O₂) | Not specified | A cheap, highly efficient, and selective metal-free synthesis of sulfones. Selectivity depends on reaction conditions. organic-chemistry.org |
Carbon-Sulfur Bond Forming Reactions for Sulfone Construction
Strategies Utilizing Non-Halide Substrates
Modern synthetic methods increasingly focus on avoiding the use of halide substrates due to their potential for side reactions and environmental concerns. One such approach is the coupling of arylboronic acids with sulfinic acid salts. organic-chemistry.org For instance, a copper-catalyzed cross-coupling reaction between an appropriately substituted dichlorophenylboronic acid and sodium methanesulfinate (B1228633) could directly yield the this compound core structure. organic-chemistry.org These reactions often proceed under mild, ambient conditions. organic-chemistry.org
Another strategy involves the reaction of diaryliodonium salts with arenesulfinates. This transition-metal-free method provides high yields of diaryl sulfones and tolerates a range of functional groups. organic-chemistry.org In the context of this compound, this would entail preparing a diaryliodonium salt from the dichlorophenol precursor to react with a methanesulfinate salt.
Preparation and Characterization of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is crucial for structure-activity relationship (SAR) studies, developing analytical standards, and investigating metabolic pathways of related pesticides. Such syntheses would leverage the methodologies described previously.
Analogues could be designed by modifying several key positions on the molecule:
The Sulfone Alkyl Group: The methyl group could be replaced with other alkyl chains (ethyl, propyl, etc.). This can be achieved by using different sodium alkylsulfinates in C-S bond-forming reactions or by starting with the corresponding alkylthio-substituted precursor for oxidation.
The Aromatic Ring Substituents: The chlorine atoms on the phenyl ring could be replaced with other halogens (e.g., fluorine, bromine) or other functional groups. This would require starting with differently substituted phenol (B47542) precursors during the initial synthesis of the organophosphate backbone.
The Phosphate (B84403) Ester Groups: The O,O-diethyl groups on the phosphate moiety could be varied (e.g., to O,O-dimethyl or O,O-dipropyl). This is achieved by using the corresponding dialkyl phosphonates in the initial coupling steps of the pesticide synthesis. mdpi.com
For example, a series of analogues could be prepared by taking a common precursor, such as 2,5-dichloro-4-mercaptophenol, and first alkylating the thiol to generate various alkylthio phenols. These intermediates could then be reacted with a series of dialkyl chlorophosphates to build the organophosphate structure, followed by oxidation of the sulfide to the sulfone.
The characterization of these new analogues would rely on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) would be essential to confirm the structure, including the successful oxidation of the sulfur and the integrity of the phosphate ester. Mass spectrometry (MS) would be used to confirm the molecular weight and fragmentation pattern, while infrared (IR) spectroscopy would show characteristic absorption bands for the sulfone (O=S=O) and phosphate (P=O, P-O-C) groups.
Environmental Fate and Transport Dynamics of Chlorthiophos Sulfone
Degradation Pathways in Abiotic Environmental Compartments
Phototransformation Studies and Kinetics
No specific studies on the phototransformation or photolysis kinetics of Chlorthiophos (B166581) sulfone were identified. The rate at which this compound may be degraded by sunlight, the wavelengths of light that might be most effective, and the resulting transformation products remain uncharacterized.
Hydrolytic Degradation Mechanisms
Similarly, there is a lack of published research on the hydrolytic degradation of Chlorthiophos sulfone. The stability of this compound in water at varying pH levels and temperatures has not been documented, and therefore, its rate of hydrolysis and the identity of its hydrolysis products are unknown.
Biotransformation and Metabolic Fate in Environmental Systems
The transformation of pesticides by living organisms is a key factor in their environmental persistence and potential for ecological effects.
Aerobic and Anaerobic Microbial Degradation
Detailed studies on the microbial degradation of this compound under either aerobic or anaerobic conditions are absent from the scientific literature. The microorganisms capable of degrading this compound, the metabolic pathways involved, and the ultimate fate of the molecule in soil and sediment environments have not been investigated.
Plant Metabolism and Residue Dynamics
While it is known that the parent compound, Chlorthiophos, is metabolized in plants, there is no specific information available regarding the uptake, metabolism, and residue dynamics of this compound in plant systems. The extent to which plants can absorb this metabolite from the soil, the metabolic pathways within the plant, and the nature and persistence of any resulting residues in plant tissues are currently unknown.
Environmental Mobility and Distribution in Soil-Water Systems
The mobility of a pesticide or its metabolite in the environment determines its potential to move from the point of application and contaminate other environmental compartments, such as groundwater. The parent compound, Chlorthiophos, is considered to be non-mobile in soil. imrpress.com However, the mobility of its degradation products, including this compound, may differ. Specific data on the soil sorption coefficient (Koc) and leaching potential of this compound are not available, preventing a quantitative assessment of its environmental mobility.
Adsorption-Desorption Characteristics in Diverse Soil Types
The mobility of a pesticide or its metabolite in the soil is largely governed by its tendency to adsorb (bind) to soil particles versus remaining dissolved in the soil water (desorption). This behavior is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).
Conversely, studies on other organophosphate insecticides, such as phorate (B1677698) and disulfoton (B1670778), have shown that their sulfone and sulfoxide (B87167) metabolites can be more water-soluble and thus more mobile than the parent compound. oup.comtandfonline.com For instance, the hydrolysis products of several organophosphorus insecticides were found to be significantly more mobile than the parent chemicals. oup.com This increased mobility is attributed to the introduction of more polar functional groups during oxidation, which reduces the compound's affinity for soil organic matter.
The adsorption process is heavily influenced by soil composition. Soils with higher organic matter and clay content tend to exhibit greater adsorption of organic compounds, thereby reducing their mobility. mdpi.compesticidestewardship.org For this compound, it is expected that its adsorption would be strongest in clay and loam soils rich in organic carbon and weaker in sandy soils. The process of desorption, or the release of the compound from soil particles back into the soil solution, would be more significant in soils with lower organic matter, potentially allowing for greater movement.
Table 1: Soil Adsorption Coefficients (Koc) for Chlorthiophos and Related Compounds This table provides an estimated value for the parent compound, Chlorthiophos, to serve as a reference point due to the absence of specific data for this compound.
| Compound | Koc (mL/g) | Mobility Classification | Source |
|---|---|---|---|
| Chlorthiophos (Parent Compound) | ~13,000 | Immobile | nih.gov |
| This compound | Data not available | Expected to be more mobile than parent compound | Inference based on oup.comtandfonline.com |
Leaching Potential and Groundwater Contamination Pathways
Leaching is the process by which water-soluble substances are washed down through the soil profile by rainfall or irrigation. mdpi.com The potential for a compound to leach and contaminate groundwater is inversely related to its soil adsorption (Koc) and directly related to its persistence (half-life) and water solubility. orst.edu
Given the high Koc value of the parent Chlorthiophos, its potential to leach into groundwater is considered extremely low. nih.gov However, if this compound is indeed more water-soluble and less strongly adsorbed to soil, as is common for sulfone metabolites, its leaching potential would be significantly higher. oup.comtandfonline.com Pesticide metabolites are frequently detected in groundwater, sometimes at higher concentrations than the parent compounds, highlighting their potential as environmental contaminants. beyondpesticides.org
The primary pathway for groundwater contamination by a mobile compound like this compound would involve its transport through the soil matrix. This process is highly dependent on site-specific conditions:
Soil Type: Coarse-textured, sandy soils with low organic matter allow for faster water percolation and offer fewer binding sites, thus presenting a higher risk for leaching. pesticidestewardship.org
Rainfall and Irrigation: High precipitation or excessive irrigation increases the volume of water moving through the soil, which can carry dissolved contaminants downward. pesticidestewardship.org
Persistence: The longer a compound persists in the soil before being fully degraded, the greater the opportunity for it to be leached to deeper soil layers and eventually reach the water table. mdpi.com
Therefore, agricultural areas with sandy soils and high rainfall that previously used Chlorthiophos could be more vulnerable to groundwater contamination by its more mobile sulfone degradate.
Volatilization and Atmospheric Dispersion
Volatilization is the conversion of a substance from a solid or liquid state into a gaseous state, allowing it to disperse into the atmosphere. This process is governed by a compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water.
The parent compound, Chlorthiophos, has a very low vapor pressure (estimated at 0.122 mPa at 20°C) and a low Henry’s Law constant, indicating it has a low tendency to volatilize from soil or water surfaces. nih.govherts.ac.uk
Specific data on the vapor pressure and Henry's Law constant for this compound are not available. However, the transformation from a thioether (in Chlorthiophos) to a sulfone involves oxidation, which generally decreases a compound's volatility. The addition of two oxygen atoms increases the molecular weight and polarity, typically leading to a lower vapor pressure. Therefore, it is highly probable that this compound is also non-volatile.
Should any volatilization occur, atmospheric dispersion would be influenced by wind speed, temperature, and atmospheric stability. However, based on the properties of the parent compound and the chemical nature of the sulfone group, significant atmospheric dispersion of this compound is considered unlikely. The primary routes of its environmental transport are expected to be dominated by water-mediated processes within the soil.
Table 2: Physicochemical Properties Related to Volatilization This table provides data for the parent compound, Chlorthiophos, to infer the potential behavior of this compound.
| Compound | Vapor Pressure | Henry's Law Constant (atm·m³/mol) | Volatility Potential | Source |
|---|---|---|---|---|
| Chlorthiophos (Parent Compound) | 0.122 mPa (20°C) | 1.2 x 10⁻⁶ | Low | nih.govherts.ac.uk |
| This compound | Data not available | Data not available | Expected to be Low / Non-volatile | Chemical structure inference |
Ecotoxicological Investigations of Chlorthiophos Sulfone
Mechanistic Basis of Ecotoxicity
The primary mechanism of toxicity for organophosphate compounds, including metabolites like chlorthiophos (B166581) sulfone, is the disruption of the nervous system. msdvetmanual.comcornell.edu This occurs through the inhibition of critical enzymes responsible for nerve signal transmission.
The principal target of organophosphate insecticides and their active metabolites is the enzyme acetylcholinesterase (AChE). msdvetmanual.comnih.gov AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) at nerve synapses. By inhibiting AChE, these compounds cause an accumulation of acetylcholine, leading to continuous nerve stimulation, which manifests as a wide range of neurotoxic effects. cornell.eduepa.gov
The active metabolites of organophosphates, such as sulfones and oxons, are often more potent inhibitors of AChE than the original pesticide. researchgate.netresearchgate.net The inhibition process involves the phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme, forming a stable covalent bond. nih.govnih.gov The rate of this phosphorylation is a key measure of the compound's inhibitory power.
While specific kinetic data for the inhibition of AChE by chlorthiophos sulfone are not available in the reviewed scientific literature, the dynamics can be understood by examining analogous organophosphate metabolites. The table below presents kinetic parameters for the interaction of chlorpyrifos-oxon (CPO) and paraoxon (B1678428) (PO), the activated metabolites of chlorpyrifos (B1668852) and parathion, respectively, with rat brain AChE. This data illustrates the typical parameters used to quantify the potency of such inhibitors.
Table 1: Illustrative AChE Inhibition Kinetic Constants for Organophosphate Oxons
Note: This data is for chlorpyrifos-oxon and paraoxon and is provided to demonstrate typical kinetic parameters, as specific values for this compound are not publicly available.
| Compound | Oxon Concentration | Bimolecular Inhibitory Rate Constant (ki) (nM-1h-1) | Spontaneous Reactivation Rate (h-1) |
|---|---|---|---|
| Chlorpyrifos-oxon (CPO) | 1-100 nM | 0.206 ± 0.018 | 0.084 - 0.087 |
| Paraoxon (PO) | 1-100 nM | 0.0216 | 0.091 ± 0.023 |
| Chlorpyrifos-oxon (CPO) | 1 pM | 150 - 180 | - |
| Paraoxon (PO) | 1 pM | 300 ± 180 | - |
The primary molecular target for this compound, as an organophosphate metabolite, is acetylcholinesterase (AChE). herts.ac.ukmsdvetmanual.com The inhibition of this enzyme is the key event that initiates a cascade of toxic effects. The resulting overstimulation of cholinergic pathways (muscarinic and nicotinic receptors) leads to a range of neurotoxicological endpoints. msdvetmanual.com
While specific studies on this compound are lacking, general organophosphate poisoning presents with a clear set of symptoms that serve as neurotoxicological endpoints. These include, but are not limited to:
Muscle tremors and fasciculations
Weakness and paralysis
Seizures
Respiratory distress due to bronchoconstriction and paralysis of respiratory muscles
Excessive secretions (salivation, lacrimation) cornell.edu
These effects are observed across vertebrate and invertebrate species, as the function of AChE is highly conserved. researchgate.net For non-target organisms in the environment, these neurotoxic effects can impair essential behaviors such as foraging, predator avoidance, and reproduction, ultimately impacting survival and population health. semanticscholar.orgnih.gov
Comparative Ecotoxicity Across Trophic Levels
The impact of a pesticide metabolite like this compound can vary significantly among different types of organisms, depending on their physiology, habitat, and metabolic capabilities.
The parent compound, chlorthiophos, is known to be very toxic to aquatic life. nih.gov Its metabolites, including the sulfone, are expected to pose a significant risk to aquatic ecosystems. Organophosphates as a class are acutely toxic to a wide range of aquatic organisms. researchgate.net
Invertebrates, particularly crustaceans and aquatic insects, are often highly sensitive to organophosphate exposure. researchgate.net For example, studies on the related compound chlorpyrifos and its active oxon metabolite have shown that the median lethal concentration (LC50) for the microcrustacean Daphnia magna is in the sub-microgram per liter range, with the oxon being approximately 2.4 times more acutely toxic than the parent compound. researchgate.net Given that this compound is an activated metabolite, it is anticipated to exhibit high toxicity to aquatic invertebrates.
Fish are also susceptible to organophosphate poisoning. msdvetmanual.com Exposure occurs via water passing over the gills, through skin contact, and via ingestion of contaminated food. eaht.org The neurotoxic effects described in section 4.1.2 can lead to mortality, reduced growth, and impaired reproductive success.
Table 2: Acute Toxicity of Chlorpyrifos and its Oxon Metabolite to *Daphnia magna***
Note: This data is for a related organophosphate and is provided for illustrative purposes due to the absence of specific data for this compound.
| Compound | 48-hour LC50 (µg/L) |
|---|---|
| Chlorpyrifos (Parent) | 0.76 |
| Chlorpyrifos-oxon (Metabolite) | 0.32 |
For terrestrial organisms, exposure to chlorthiophos and its metabolites can occur through contact with contaminated soil, ingestion of contaminated plants or prey, and inhalation. The parent compound, chlorthiophos, is reported to be highly toxic to mammals. herts.ac.uk Birds are also known to be sensitive to organophosphate insecticides. cornell.edu
While no specific toxicity data for this compound in terrestrial organisms are available, an 8-day dietary LC50 for the parent chlorthiophos in bobwhite quail has been recorded at 213 mg/kg of diet, indicating its potential to harm avian species. nih.gov The neurotoxic mechanism of action is the same as in other animals, leading to cholinergic overstimulation and potentially death. cornell.eduepa.gov
Bioaccumulation, Biotransformation, and Detoxification Processes in Organisms
The persistence and impact of this compound in an organism are determined by the interplay of bioaccumulation, biotransformation, and detoxification.
Bioaccumulation refers to the uptake of a chemical by an organism from the environment through all routes of exposure, resulting in a concentration higher than the surrounding environment. eaht.org The potential for a pesticide to bioaccumulate is often related to its hydrophobicity. researchgate.net While specific data for this compound is unavailable, the parent compound has a high bioconcentration factor (BCF), suggesting a very high potential for bioconcentration in aquatic organisms. nih.gov
Biotransformation is the metabolic conversion of foreign compounds (xenobiotics) within an organism. Chlorthiophos is rapidly metabolized in animals and plants into metabolites that include chlorthiophos sulfoxide (B87167) and this compound. nih.gov This conversion is an oxidative process, typically mediated by cytochrome P450 enzymes. nih.gov This process is often considered a "bioactivation" step, as the resulting sulfone or oxon metabolites are frequently more potent AChE inhibitors than the parent thioether compound. researchgate.netnih.gov
Advanced Analytical Methodologies for Chlorthiophos Sulfone Residue Analysis
Chromatographic Separation Techniques
Effective separation of Chlorthiophos (B166581) sulfone from complex sample matrices is a critical first step in its analysis. Both liquid and gas chromatography are employed, with the choice depending on the analyte's properties and the matrix being investigated.
UHPLC is a powerful technique for analyzing a wide range of pesticide residues, including polar and thermally labile compounds like organophosphate metabolites. nih.gov The optimization of a UHPLC method for Chlorthiophos sulfone involves several key parameters to ensure high resolution, good peak shape, and short analysis times. eurl-pesticides.eu A crucial aspect of optimization is the selection of the stationary phase, with C18 reversed-phase columns being widely used for multi-residue pesticide analysis. shimadzu.com The mobile phase composition, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with additives such as formic acid or ammonium (B1175870) formate, is adjusted through a gradient elution program. nih.gov This dynamic adjustment of solvent strength allows for the effective separation of a broad range of analytes within a single run. nih.gov
Method development also focuses on reducing extra-column volume to minimize peak broadening, which is especially important when using smaller inner diameter columns (e.g., 1.0 mm) to enhance sensitivity. Further optimization of flow rate and injection volume is performed to maximize system performance and throughput. eurl-pesticides.eu
Table 1: Typical UHPLC System Parameters for Pesticide Residue Analysis
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, <2 µm particle size) | Separation of analytes based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate | Aqueous component of the mobile phase; additives improve ionization. |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | Organic component for eluting hydrophobic compounds. |
| Flow Rate | 0.2 - 0.4 mL/min | Optimized for separation efficiency and analysis time. |
| Gradient Elution | e.g., Start at 5% B, ramp to 98% B over 13.5 min | Allows for the separation of compounds with a wide range of polarities. nih.gov |
| Injection Volume | 1 - 5 µL | Amount of sample introduced into the system. |
| Column Temperature | 40 °C | Maintains consistent retention times and improves peak shape. |
Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds. For this compound, which is amenable to GC analysis, method development focuses on optimizing the separation on a capillary column. Low-polarity stationary phases, such as those containing 5% phenyl-methylpolysiloxane, are commonly used for broad-scope pesticide screening. gcms.cz
The temperature program is a critical parameter, involving an initial hold at a lower temperature followed by a controlled ramp up to a final, higher temperature. This ensures that analytes are effectively separated based on their boiling points and interaction with the stationary phase. The injection mode, typically splitless, is chosen to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity. pcdn.co The carrier gas is usually high-purity helium or nitrogen. lcms.cz Sample preparation often involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by a cleanup step, with the final extract being suitable for direct injection into the GC system. gcms.czlcms.cz
Table 2: Typical GC System Parameters for Pesticide Residue Analysis
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| Column | Fused-silica capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) with a 5% phenyl-methylpolysiloxane phase | Provides high-resolution separation for a wide range of pesticides. |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace-level analysis. gcms.cz |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. pcdn.co |
| Carrier Gas | Helium | Inert gas to carry analytes through the column. |
| Oven Program | e.g., 40 °C (2 min hold), ramp at 8 °C/min to 310 °C (5 min hold) | Separates compounds based on volatility and column interaction. pcdn.co |
| Transfer Line Temp. | 280 - 300 °C | Prevents condensation of analytes before entering the mass spectrometer. shimadzu.comlcms.cz |
Mass Spectrometric Detection and Identification
Mass spectrometry (MS) provides the high sensitivity and selectivity required for trace residue analysis. When coupled with chromatographic separation, it allows for the confident identification and quantification of this compound.
High-resolution mass spectrometry (HRMS), particularly using Quadrupole Time-of-Flight (QTOF) analyzers, is a powerful tool for both targeted and non-targeted screening of pesticide residues. nih.gov QTOF-MS delivers exceptional mass accuracy (typically within ±5 ppm) and high resolution (>30,000 FWHM), which are essential for determining the elemental formula of a compound. eurl-pesticides.eunih.gov This capability is invaluable for identifying unknown metabolites or transformation products of this compound in complex matrices.
In a typical UHPLC-QTOF-MS workflow, the instrument acquires full-scan mass spectra, capturing all ions within a specified mass range. nih.gov This allows for retrospective analysis of the data for compounds that were not initially targeted. The combination of accurate mass measurement, isotopic pattern analysis, and retention time provides a high degree of confidence in compound identification. eurl-pesticides.eu
Table 3: Example UHPLC-QTOF-MS Parameters for Comprehensive Screening
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative Switching | Generates ions from the eluting compounds. |
| Mass Range (TOF MS) | 100 - 1000 m/z | Acquires full-scan data for a broad range of compounds. nih.gov |
| Mass Accuracy | < 5 ppm | Enables high-confidence elemental composition determination. eurl-pesticides.eu |
| Resolving Power | > 30,000 FWHM | Separates analyte ions from matrix interferences with similar nominal masses. eurl-pesticides.eu |
| Acquisition Mode | Full Scan with MS/MS acquisition (e.g., SWATH) | Collects precursor ion data and fragmentation data for structural confirmation. nih.gov |
| Collision Energy | Ramped or spread (e.g., 5-55 V) | Generates comprehensive fragment ion spectra for library matching. nih.gov |
Tandem mass spectrometry (MS/MS) is the gold standard for the quantification and confirmation of known pesticide residues due to its exceptional selectivity and sensitivity. waters.com This technique, typically performed on triple quadrupole instruments, operates in Multiple Reaction Monitoring (MRM) mode. lcms.cz In an MRM experiment, the first quadrupole selects a specific precursor ion (e.g., the molecular ion of this compound), which is then fragmented in the collision cell. The third quadrupole selects specific, characteristic product ions to be monitored by the detector. lcms.cz
This process creates a highly specific "transition" from precursor to product ion that acts as a chemical fingerprint for the target analyte, minimizing the potential for false positives from matrix interferences. waters.com For a compound to be positively identified and confirmed, at least two MRM transitions are typically monitored, and the ratio of their signal intensities must match that of a certified reference standard analyzed under the same conditions. Both LC-MS/MS and GC-MS/MS are routinely used for this purpose, providing robust and reliable confirmatory data. lcms.czlcms.cz
Table 4: Hypothetical MRM Transitions for Confirmatory Analysis of this compound by LC-MS/MS *
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Transition Type |
|---|---|---|---|
| [M+H]⁺ | Fragment 1 | Optimized Value | Quantification |
| [M+H]⁺ | Fragment 2 | Optimized Value | Confirmation |
| [M+H]⁺ | Fragment 3 | Optimized Value | Confirmation |
Note: Specific, experimentally validated MRM transitions for this compound are established during method development by infusing a pure standard. The values presented are illustrative of the data format.
A key component of modern analytical workflows is the use of spectral libraries for the rapid and confident identification of detected compounds. These libraries are curated collections of mass spectra from authenticated reference standards, containing information on precursor ions, fragment ions, and their relative intensities at various collision energies.
When a sample is analyzed, particularly using HRMS techniques like QTOF-MS, the acquired experimental mass spectrum of a potential compound of interest is compared against the spectra in the library. eurl-pesticides.eu A match is determined based on a similarity score that considers factors like mass accuracy of the precursor and fragment ions, and the fidelity of the isotopic pattern. eurl-pesticides.eu This database matching approach significantly enhances the reliability of identification for both targeted and non-targeted screening. For this compound and its potential metabolites, the development of in-house spectral libraries or the use of comprehensive commercial libraries is crucial for distinguishing them from other related organophosphate compounds and ensuring accurate identification.
Sample Preparation and Matrix Effects in Environmental and Biological Samples
The accurate determination of this compound residues in complex environmental and biological matrices is critically dependent on meticulous sample preparation. This stage is essential for isolating the target analyte from interfering endogenous components, such as lipids, pigments, and proteins, which can compromise analytical results. The primary objectives of sample preparation are to efficiently extract the analyte, remove interfering substances (a process known as cleanup), and concentrate the analyte to a level suitable for instrumental detection. The complexity of the sample matrix directly influences the extent of cleanup required to minimize matrix effects, a significant challenge in modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Advanced Extraction and Cleanup Procedures
Modern analytical laboratories have largely moved beyond traditional liquid-liquid extraction in favor of more efficient, rapid, and robust techniques that reduce solvent consumption and improve sample throughput.
One of the most prominent advanced methods is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. waters.comiaea.org This approach involves two main steps. First, the homogenized sample is extracted with an organic solvent, typically acetonitrile, in the presence of salts like magnesium sulfate (B86663) and sodium chloride to induce phase separation and salt out water-soluble matrix components. waters.comeurl-pesticides.eu The second step is a cleanup procedure known as dispersive solid-phase extraction (d-SPE). mdpi.comnih.gov In this step, an aliquot of the acetonitrile extract is mixed with a combination of sorbents to remove specific types of interferences. mdpi.comresearchgate.net
Commonly used d-SPE sorbents include:
Primary Secondary Amine (PSA): Effectively removes organic acids, sugars, and some fatty acids. researchgate.net
Octadecylsilane (C18): Targets nonpolar interferences such as lipids. iaea.orgmdpi.com
Graphitized Carbon Black (GCB): Used for the removal of pigments (e.g., chlorophyll) and sterols. However, care must be taken as GCB can also adsorb planar pesticides, potentially leading to lower recoveries for certain analytes. waters.com
Z-Sep®: A zirconium-based sorbent noted for its strong capacity to remove fatty and lipidic components. mdpi.comnih.gov
The choice of sorbent or combination of sorbents is tailored to the specific matrix being analyzed to achieve optimal cleanup with minimal loss of the target analyte, this compound.
Table 1: Comparison of Common d-SPE Sorbents for Sample Cleanup
| Sorbent | Primary Function | Target Interferences | Potential Issues |
|---|---|---|---|
| PSA | Anion Exchange | Organic acids, sugars, fatty acids | Generally provides good overall performance for many matrices. mdpi.com |
| C18 | Reverse Phase | Nonpolar compounds, lipids, fats | Effective for high-fat matrices. iaea.org |
| GCB | Adsorption | Pigments (chlorophyll), sterols | Can cause loss of planar analytes through strong adsorption. waters.com |
| Z-Sep® | Lewis Acid/Base | Lipids, fats, sterols | Excellent cleanup capacity, especially for fatty matrices. mdpi.comnih.gov |
Other advanced techniques used for sample preparation include Solid-Phase Extraction (SPE) and Stir-Bar Sorptive Extraction (SBSE) . SPE involves passing the sample extract through a cartridge packed with a sorbent material that retains the analyte, which is then eluted with a small volume of solvent. mdpi.com This technique is highly effective for both cleanup and concentration. mdpi.comnih.gov SBSE is a solventless microextraction technique where a magnetic stir bar coated with a sorbent is introduced into the sample. nih.gov After a period of stirring, the analytes partition onto the coating, and the bar is removed for analysis, offering high sensitivity for trace-level analysis. nih.gov
Quantification Challenges and Validation Criteria
The primary challenge in the quantification of this compound, particularly when using highly sensitive LC-MS/MS, is the phenomenon known as matrix effects . nih.govrestek.com Matrix effects are the alteration (suppression or enhancement) of the analyte's ionization efficiency in the mass spectrometer's source due to co-eluting compounds from the sample matrix. nih.goveurl-pesticides.eu These effects are unpredictable and can vary significantly between different sample types (e.g., soil vs. blood) and even between similar samples from different sources. mdpi.com If not properly addressed, matrix effects can lead to significant errors in quantification, compromising the accuracy and reliability of the results. eurl-pesticides.eurestek.com
To mitigate matrix effects, the most common strategy is the use of matrix-matched calibration . eurl-pesticides.eu This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This approach helps to ensure that the standards and the samples experience similar levels of signal suppression or enhancement, thereby compensating for the effect and leading to more accurate quantification. eurl-pesticides.eu
To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must undergo a rigorous validation process according to internationally recognized guidelines, such as those provided by SANTE (Directorate-General for Health and Food Safety). eurl-pesticides.eulynxee.consultingaccredia.itlynxee.consulting The validation process assesses several key performance parameters.
Table 2: Key Method Validation Criteria Based on SANTE Guidelines
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability of the method to distinguish the target analyte from other substances in the sample. | No significant interfering peaks at the analyte's retention time in blank samples. |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy (Recovery) | The closeness of the measured result to the true value, typically assessed by analyzing spiked blank samples. | Mean recoveries within 70-120%. researchgate.netnih.gov |
| Precision (RSD) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 20%. researchgate.netnih.gov |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | The lowest validated spike level meeting accuracy and precision criteria. researchgate.net |
Adherence to these validation criteria ensures that the data generated for this compound residue analysis is defensible, comparable between laboratories, and suitable for regulatory purposes. eurl-pesticides.eueurl-pesticides.eu
Computational Chemistry and in Silico Modeling for Chlorthiophos Sulfone Research
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. springernature.com These models are foundational in toxicology and environmental science for predicting the effects of new or untested chemicals based on the known activities of similar compounds.
For organophosphate compounds like Chlorthiophos (B166581) sulfone, the primary biological activity of concern is the inhibition of the enzyme acetylcholinesterase (AChE). nih.gov QSAR models are developed to predict this inhibitory potential. These models use molecular descriptors—numerical values that characterize the chemical's structure—to build a statistical relationship with experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC50).
The development of a predictive QSAR model for the AChE inhibition by Chlorthiophos sulfone would involve calculating various molecular descriptors. Key descriptors for organophosphates often include:
Electronic Descriptors: Such as the charge on the phosphorus atom and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which influence the phosphorylation of the serine residue in the AChE active site. researchgate.net
Steric Descriptors: Like molecular volume or surface area, which determine how well the molecule fits into the enzyme's active site.
Hydrophobic Descriptors: Commonly represented by the octanol-water partition coefficient (logP), which affects the compound's ability to reach the target site.
A hypothetical QSAR model for a series of organophosphates might take the form of a multiple linear regression (MLR) equation:
log(1/IC50) = β0 + β1(Descriptor A) + β2(Descriptor B) + ...
The statistical quality of such models is crucial for their predictive power. nih.gov
Table 1: Example Descriptors and Their Role in a Hypothetical QSAR Model for AChE Inhibition by Organophosphates
| Descriptor Category | Specific Descriptor Example | Role in Predicting Biological Activity |
| Electronic | Partial Charge on Phosphorus Atom | A more positive charge enhances the electrophilicity of the phosphorus, facilitating the nucleophilic attack by the serine residue in the AChE active site. |
| Topological | Wiener Index | Relates to molecular branching and compactness, affecting how the molecule fits within the narrow active site gorge of AChE. |
| Quantum Chemical | HOMO-LUMO Energy Gap | A smaller energy gap can indicate higher reactivity, potentially leading to more potent inhibition of the enzyme. researchgate.net |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences the compound's transport to the target site; optimal hydrophobicity is required for effective interaction. |
These models are essential for screening large libraries of compounds and prioritizing them for further experimental testing. nih.gov
QSPR models are used to predict how this compound will behave in the environment. These predictions are vital for environmental risk assessment. nih.gov Key properties predicted by QSPR include:
Bioconcentration Factor (BCF): This indicates the potential for a chemical to accumulate in aquatic organisms. nih.gov
Soil Adsorption Coefficient (Koc): This predicts the tendency of the chemical to bind to soil particles, affecting its mobility and runoff potential.
Aquatic Toxicity: QSAR models can predict acute toxicity endpoints, such as the lethal concentration for 50% of a fish or daphnia population (LC50/EC50). nih.govulster.ac.uk
These models often rely heavily on descriptors like logP, molecular weight, and polarizability to predict a compound's distribution and persistence in various environmental compartments. researchgate.net For instance, a model predicting the bioconcentration factor for a class of pesticides might be developed using descriptors that reflect the compound's lipophilicity and molecular size. nih.gov
Table 2: Illustrative QSPR Models for Environmental Endpoints of Pesticides
| Environmental Endpoint | Model Type | Key Molecular Descriptors | Significance for this compound |
| Bioconcentration Factor (BCF) | Multiple Linear Regression | LogP, Molecular Weight, Number of Aromatic Rings | Predicts potential accumulation in aquatic life, a key factor in ecotoxicological risk. nih.gov |
| Aquatic Toxicity (e.g., 96h LC50) | Multiple Linear Regression | LogP, Polar Surface Area | Estimates the concentration likely to be lethal to fish, helping to establish environmental quality standards. nih.gov |
| Soil Adsorption (LogKoc) | Support Vector Machine | Topological Polar Surface Area, Number of Rotatable Bonds | Determines mobility in soil, influencing potential for groundwater contamination. |
These predictive models support regulatory agencies in assessing the environmental risks posed by pesticides and their metabolites. icps.it
For a QSAR or QSPR model to be considered reliable for regulatory purposes, it must be rigorously validated. nih.gov Validation ensures the model is robust, stable, and has predictive power. The Organisation for Economic Co-operation and Development (OECD) has established principles for QSAR model validation. eawag.ch
Key validation metrics include:
Coefficient of Determination (R²): Measures the goodness-of-fit of the model to the training data. nih.gov
Leave-One-Out Cross-Validated R² (Q²_LOO): Assesses the model's internal robustness and predictive ability. researchgate.net
External Validation R² (R²_pred): Evaluates the model's ability to predict the activity of an independent set of test compounds.
Root Mean Square Error (RMSE): Indicates the average magnitude of the prediction errors. icps.itnih.gov
Equally important is the definition of the model's Applicability Domain (AD) . The AD defines the chemical structure and property space in which the model can make reliable predictions. eawag.chtum.de Predictions for chemicals that fall outside this domain are considered extrapolations and are less reliable. nih.gov A common method for determining the AD is the leverage approach, which identifies structural outliers in the training set. nih.gov
Table 3: Key Validation Metrics for QSAR/QSPR Models
| Metric | Description | Generally Accepted Value for a Robust Model |
| R² (Goodness-of-fit) | Proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| Q²_LOO (Internal Validation) | Measures the predictive power of the model based on internal cross-validation. | > 0.5 |
| R²_pred (External Validation) | Measures the predictive power of the model on an external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors (residuals). | As low as possible |
Adherence to these validation principles ensures that computational models used in risk assessment are scientifically sound and trustworthy.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation provide a dynamic, three-dimensional perspective on how molecules like this compound interact with their biological targets. These methods complement the statistical approach of QSAR by offering mechanistic insights into the underlying molecular events.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. mdpi.com For this compound, the primary target is the enzyme acetylcholinesterase (AChE). Docking simulations place the this compound molecule into the active site of AChE to determine the most stable binding pose.
The active site of AChE is located at the bottom of a deep, narrow gorge lined with aromatic residues. mdpi.comresearchgate.net Key interactions for organophosphates within this site include:
Covalent Bonding: The phosphorus atom of the organophosphate forms a covalent bond with the hydroxyl group of the catalytic serine residue (Ser203 in human AChE). researchgate.net
Anionic Site Interactions: The molecule may interact with residues in the anionic subsite, such as Trp86, which helps to properly orient the ligand for reaction. jscimedcentral.comi-scholar.in
Acyl Pocket Interactions: Residues lining the acyl pocket, such as Phe295 and Phe297, can form hydrophobic interactions that stabilize the complex. jscimedcentral.com
Peripheral Anionic Site (PAS) Interactions: Residues at the entrance of the gorge, like Tyr124 and Tyr337, can also contribute to ligand binding. mdpi.comresearchgate.net
Docking studies can predict the binding energy of the this compound-AChE complex, providing an estimate of its inhibitory potency. These studies can elucidate how the presence of the sulfone group, compared to the parent compound's thioether, alters the electronic and steric properties, thereby affecting its fit and reactivity within the active site.
Table 4: Key Amino Acid Residues in the Acetylcholinesterase Active Site and Their Interactions with Organophosphate Ligands
| Active Site Region | Key Residues (Human AChE) | Type of Interaction with Ligand |
| Catalytic Triad | Ser203, His447, Glu334 | Covalent bond formation (Ser203), Hydrogen bonding. nih.gov |
| Anionic Subsite | Trp86, Tyr337 | π-cation and hydrophobic interactions, crucial for orienting the ligand. jscimedcentral.com |
| Oxyanion Hole | Gly121, Gly122, Ala204 | Stabilizes the transition state during phosphorylation. |
| Acyl Pocket | Phe295, Phe297 | Hydrophobic interactions that contribute to binding stability. jscimedcentral.com |
| Peripheral Anionic Site (PAS) | Tyr72, Asp74, Tyr124, Trp286, Tyr341 | Initial binding and allosteric modulation. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. tandfonline.com An MD simulation of the this compound-AChE complex can reveal important information about the stability of the docked pose and the conformational changes that occur upon binding. nih.govmdpi.com
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand backbone atoms is monitored over time to assess the structural stability of the complex. A stable RMSD value suggests that the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues is calculated to identify regions of the protein that are flexible or rigid. This can highlight which parts of the active site are most affected by ligand binding.
Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding affinity than docking scores alone.
MD simulations can confirm whether the interactions predicted by docking are maintained over time and can reveal the role of water molecules in mediating the binding. uniroma1.it This detailed conformational analysis provides a deeper understanding of the mechanism of AChE inhibition by this compound. nih.gov
Table 5: Typical Analyses Performed in Molecular Dynamics Simulations of Protein-Ligand Complexes
| Analysis Metric | Information Provided | Relevance to this compound-AChE Complex |
| RMSD (Root Mean Square Deviation) | Measures the average change in displacement of a selection of atoms over time, indicating conformational stability. | A stable RMSD plot would confirm that the binding pose of this compound within the AChE active site is stable. |
| RMSF (Root Mean Square Fluctuation) | Reveals the flexibility of different parts of the protein chain. | Highlights which active site residues adjust their conformation to accommodate the ligand. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the protein and ligand over the simulation time. | Identifies persistent hydrogen bonds that are critical for stabilizing the complex. |
| MM/GBSA Binding Free Energy | Provides an end-point estimation of the binding free energy, incorporating enthalpic and entropic contributions. | Offers a more refined prediction of binding affinity compared to the initial docking score. |
Mechanistic Insights through Computational Approaches
The exploration of this compound's mechanistic properties through computational methods remains an unaddressed area in peer-reviewed research. Standard computational techniques, such as molecular docking, density functional theory (DFT) calculations, and molecular dynamics simulations, are powerfully predictive tools for understanding how molecules like this compound might interact with biological targets, such as the enzyme acetylcholinesterase. These methods can provide detailed insights into binding affinities, interaction geometries, and the electronic properties that govern reactivity.
However, a comprehensive search for published studies applying these techniques to this compound did not yield any specific research findings. Consequently, data tables featuring computational results, such as binding energies, molecular orbital energies, or atomic charges, could not be generated. While the parent compound, Chlorthiophos, and other organophosphates have been the subject of various studies, the sulfone metabolite appears to be uncharacterized from a computational standpoint in the available scientific record. The absence of such research prevents a detailed discussion of mechanistic insights derived from in silico modeling for this specific compound.
Environmental Remediation and Sustainable Management Strategies for Chlorthiophos Sulfone Contamination
Bioremediation Technologies
Bioremediation utilizes biological organisms, primarily microorganisms and their enzymes, to break down hazardous substances into less toxic or non-toxic compounds. cluin.org This approach is considered a cost-effective and environmentally friendly alternative to traditional physicochemical methods. researchgate.net
The natural attenuation of Chlorthiophos (B166581) sulfone can be enhanced by stimulating the activity of indigenous microbial populations or by introducing specialized microorganisms to a contaminated site (bioaugmentation). Microbial degradation is a key process in breaking down pesticides into simpler, inorganic compounds. mdpi.com Various microbial species, including bacteria, fungi, and actinomycetes, have demonstrated the ability to degrade organophosphate pesticides. nih.gov
Techniques to enhance microbial degradation include:
Biostimulation: This involves the addition of nutrients (such as nitrogen and phosphorus) and electron acceptors (like oxygen) to stimulate the growth and activity of native microorganisms capable of degrading the contaminant. cluin.org The moisture content of the soil is also a critical factor, as it affects pesticide solubility and bioavailability for microbial action. mdpi.com
Bioaugmentation: This strategy involves introducing specific microbial strains or consortia with proven degradative capabilities for the target pollutant. nih.gov For instance, bacteria from genera such as Bacillus, Pseudomonas, Flavobacterium, and Acinetobacter have been shown to effectively degrade organophosphate pesticides. nih.gov While specific strains for Chlorthiophos sulfone have not been extensively documented, microbes that degrade similar sulfone metabolites, such as aldicarb (B1662136) sulfone, could be potential candidates. mdpi.com
Co-metabolism: In this process, microorganisms degrade a compound from which they derive no energy. The degradation is facilitated by broad-specificity enzymes. nih.gov The presence of a primary substrate that induces the production of these enzymes can enhance the breakdown of the target contaminant.
Table 1: Microbial Genera with Potential for Organophosphate Degradation
| Microbial Genus | Type | Reported Pesticide Degradation |
|---|---|---|
| Pseudomonas | Bacteria | Chlorpyrifos (B1668852), Diazinon, 3-phenoxy benzoic acid |
| Bacillus | Bacteria | Endosulfan, Cypermethrin |
| Aspergillus | Fungi | Beta-cypermethrin, 3-phenoxy benzoic acid |
| Streptomyces | Actinomycetes | Cypermethrin |
| Enterobacter | Bacteria | Aldicarb sulfoxide (B87167) and sulfone |
The use of purified enzymes for remediation can offer advantages over using whole microbial cells, such as faster reaction rates and applicability over a wider range of environmental conditions. nih.gov The process involves the application of isolated enzymes to contaminated soil or water to transform pollutants into less harmful substances. researchgate.net
Key enzyme classes relevant to the degradation of organophosphates like this compound include:
Organophosphorus Hydrolases (OPH): These enzymes are highly effective in detoxifying organophosphate compounds by cleaving P-O, P-S, and P-F bonds. nih.gov OPH has been primarily isolated from bacteria like Pseudomonas diminuta. nih.gov
Oxidoreductases: This broad class of enzymes, including laccases and peroxidases, can degrade a wide variety of organic pollutants. dntb.gov.ua Fungal laccases have been shown to facilitate the oxidative biodegradation of phosphorothiolates. dntb.gov.ua
Cytochrome P450 Monooxygenases: These enzymes are known for their ability to metabolize a vast range of substrates and are involved in the initial steps of degradation for many pesticides. nih.gov
To improve stability and reusability, enzymes can be immobilized on various carrier materials, a technique that enhances their operational stability and allows for better control of the remediation process. nih.gov
Physicochemical Treatment Methods
Physicochemical methods involve the use of physical and chemical processes to remove or destroy contaminants. These methods are often faster than bioremediation but can be more costly and energy-intensive.
Adsorption involves the accumulation of contaminants onto the surface of a solid material (adsorbent). This is a widely used technology for removing organic pollutants from water.
Activated Carbon: Granular activated carbon (GAC) is a highly effective adsorbent for a broad spectrum of organic compounds, including pesticides, due to its large surface area and porous structure.
Biochar: Produced from the pyrolysis of biomass, biochar is a sustainable and cost-effective adsorbent. It can be applied as a soil amendment to immobilize pesticides, reducing their bioavailability and leaching into groundwater. mdpi.com
Other Adsorbents: Materials like clays, zeolites, and agricultural wastes are also being explored as low-cost alternatives for pesticide removal.
Filtration systems, often incorporating adsorbent materials, are used to physically separate contaminants from water streams.
Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively degrade a wide range of recalcitrant organic pollutants. mdpi.com AOPs can lead to the complete mineralization of contaminants into CO2, water, and inorganic ions.
Common AOPs for pesticide degradation include:
Fenton and Photo-Fenton Processes: These processes use hydrogen peroxide (H2O2) and iron salts (typically Fe2+) to generate hydroxyl radicals. bcrec.id The reaction is enhanced by UV light in the photo-Fenton process. nih.gov These methods are effective in acidic conditions. nih.gov
Ozonation: Ozone (O3) is a powerful oxidant that can directly react with pollutants or decompose to form hydroxyl radicals. researchgate.net The combination of ozone with H2O2 or UV light can increase the efficiency of degradation. mdpi.com
UV/H2O2 Photolysis: This process involves the photolysis of hydrogen peroxide by UV radiation to produce hydroxyl radicals, which then oxidize organic compounds. mdpi.com
Heterogeneous Photocatalysis: This method typically uses a semiconductor catalyst, such as titanium dioxide (TiO2), which, upon UV irradiation, generates electron-hole pairs that lead to the formation of reactive oxygen species for pollutant degradation. bcrec.id
Table 2: Comparison of Advanced Oxidation Processes for Pesticide Degradation
| AOP Method | Primary Oxidant | Typical Operating Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fenton | •OH | Acidic pH (around 3) | High efficiency, low cost of reagents | Sludge production, pH dependent |
| Ozonation | O₃, •OH | Varies with pollutant | No sludge, effective for many compounds | High energy cost, potential for bromate (B103136) formation |
| UV/H₂O₂ | •OH | Neutral pH | No sludge, effective for UV-absorbing compounds | High cost of UV lamps and H₂O₂ |
| UV/TiO₂ | •OH, O₂•⁻ | Neutral pH | Catalyst is reusable, can achieve mineralization | Turbidity can reduce efficiency, catalyst separation required |
Risk Assessment and Environmental Management Frameworks
A robust environmental management framework for this compound begins with a comprehensive risk assessment. The U.S. Environmental Protection Agency (EPA) has developed profiles for parent compounds like Chlorthiophos to support hazardous waste listings and emergency response actions. epa.gov Although data for this compound itself may be limited, risk assessments must consider that metabolites can be of equal or greater toxicity than the parent pesticide, as is the case for compounds like disulfoton (B1670778) sulfone. regulations.gov
Key components of an effective management framework include:
Problem Formulation: Identifying the sources, pathways, and receptors of this compound contamination. This includes understanding its formation from Chlorthiophos and its persistence and mobility in soil and water.
Exposure and Effects Assessment: Quantifying the potential exposure of non-target organisms and ecosystems to the contaminant and evaluating its toxicological effects.
Risk Characterization: Integrating exposure and effects data to estimate the probability of adverse outcomes. This step should account for uncertainties, such as the lack of specific toxicity data for the sulfone metabolite.
Sustainable Management Strategies: Selecting and implementing remediation and mitigation measures based on the risk characterization. Sustainable approaches prioritize green and affordable technologies like bioremediation and the use of biochar. mdpi.com This aligns with broader Sustainable Development Goals (SDGs) by protecting terrestrial ecosystems and ensuring healthy lives. mdpi.com
Regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) and the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) in the United States, provide the legal basis for managing hazardous substances, although specific guidance for this compound may need to be developed based on further research. epa.gov
Monitoring and Surveillance Programs for Sulfone Residues
Effective monitoring and surveillance are fundamental to understanding the extent and impact of this compound contamination in the environment. These programs are designed to detect and quantify residues in various environmental matrices, providing crucial data for risk assessment and the implementation of remediation strategies.
Analytical Methodologies
The detection of this compound residues in environmental samples, such as soil and water, relies on sensitive and selective analytical techniques. Given its nature as a metabolite of an organophosphate pesticide, the analytical approaches are often integrated into broader multi-residue methods.
Chromatographic Techniques: Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques employed. researchgate.net High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), offers high selectivity and sensitivity for the detection of pesticide metabolites. cabidigitallibrary.org For instance, a study on the determination of 32 pesticides in agricultural areas utilized LC-MS with electrospray ionization (ESI) for quantification. cabidigitallibrary.org
Sample Preparation: The complexity of environmental matrices necessitates thorough sample preparation to isolate and preconcentrate the target analytes. Common techniques include:
Solid-Phase Extraction (SPE): This is a widely used method for water samples, where cartridges containing a solid adsorbent are used to trap the analytes of interest. cabidigitallibrary.org
Liquid-Liquid Extraction (LLE): This technique is also employed for the extraction of pesticides from aqueous samples.
Sonication: For soil samples, ultrasonic extraction with a suitable solvent mixture is a common approach. cabidigitallibrary.org
The table below summarizes the typical analytical parameters for the detection of pesticide residues, which would be applicable for this compound.
| Parameter | Technique/Method | Details |
| Separation | High-Performance Liquid Chromatography (HPLC) | C18 column with a mobile phase gradient of methanol (B129727) and acetic acid. cabidigitallibrary.org |
| Detection | Mass Spectrometry (MS/MS) | Electrospray ionization (ESI) in positive mode, with the molecular ion selected for quantification in selective ion monitoring (SIM) mode. cabidigitallibrary.org |
| Sample Preparation (Water) | Solid-Phase Extraction (SPE) | HLB Oasis cartridges are commonly used for preconcentration. cabidigitallibrary.org |
| Sample Preparation (Soil) | Liquid-Solid Extraction with Sonication | Methanol/water mixture is often used as the extraction solvent. cabidigitallibrary.org |
| Detection Limits (LOD) | Varies by matrix and method | Typically in the range of 10-50 ng/L for water and 0.5-2.5 µg/kg for soil. cabidigitallibrary.org |
| Quantification Limits (LOQ) | Varies by matrix and method | Typically in the range of 25-50 ng/L for water and 1.5-5.0 µg/kg for soil. cabidigitallibrary.org |
Existing Surveillance Frameworks
Predictive Modeling for Environmental Risk Assessment
Predictive modeling plays a crucial role in forecasting the environmental fate and potential risks associated with pesticide metabolites like this compound, especially when extensive monitoring data is unavailable. nih.gov These models utilize the physicochemical properties of the compound and environmental parameters to simulate its behavior in the environment.
Environmental Fate Models
Environmental fate models are computational tools that predict the transport, transformation, and persistence of chemicals in various environmental compartments such as soil, water, and air. researchgate.net For pesticide metabolites, these models are essential for understanding their potential to leach into groundwater, persist in soil, or be transported to non-target areas. nih.gov
Key processes considered in these models include:
Degradation: The breakdown of the compound through biological and chemical processes.
Adsorption/Desorption: The binding of the compound to soil particles, which affects its mobility.
Volatilization: The evaporation of the compound from soil or water surfaces.
Leaching and Runoff: The movement of the compound through the soil profile with water or over the soil surface.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are in silico tools that predict the biological activity or toxicity of a chemical based on its molecular structure. nih.govtaylorfrancis.com These models are increasingly used in environmental risk assessment to estimate the potential hazards of chemicals, including pesticide metabolites, without the need for extensive animal testing. researchgate.net
For this compound, QSAR models could be developed to predict key toxicological endpoints, such as:
Aquatic Toxicity: Predicting the adverse effects on aquatic organisms.
Persistence: Estimating the compound's resistance to degradation in the environment.
Bioaccumulation Potential: Assessing the likelihood of the compound accumulating in the tissues of living organisms.
The development of robust QSAR models relies on the availability of high-quality experimental data for a diverse set of chemicals to train and validate the model. nih.gov The table below illustrates the general approach for developing a QSAR model for environmental risk assessment.
| Step | Description | Key Considerations |
| 1. Data Collection | Gather experimental data on the toxicity or property of interest for a set of structurally diverse chemicals. | Data quality and diversity are crucial for model robustness. |
| 2. Descriptor Calculation | Calculate molecular descriptors that represent the physicochemical properties and structural features of the chemicals. | The choice of descriptors should be relevant to the endpoint being predicted. researchgate.net |
| 3. Model Development | Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical relationship between the descriptors and the activity. nih.gov | The model should be statistically significant and have good predictive power. |
| 4. Model Validation | Assess the predictive performance of the model using internal and external validation techniques. | Validation ensures the model's reliability for predicting the activity of new chemicals. |
| 5. Applicability Domain Definition | Define the chemical space for which the model can make reliable predictions. | This step is crucial for understanding the limitations of the model. |
The integration of monitoring data with predictive modeling provides a comprehensive framework for the environmental risk assessment of this compound. While specific data and models for this particular compound are limited, the established methodologies for other pesticide metabolites offer a clear path forward for its effective management and remediation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
